molecular formula C25H17F2N3O6S B12411127 Cap-dependent endonuclease-IN-11

Cap-dependent endonuclease-IN-11

Cat. No.: B12411127
M. Wt: 525.5 g/mol
InChI Key: VVGXJHIJDQZXCP-FQEVSTJZSA-N
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Description

Cap-dependent endonuclease-IN-11 is a novel compound known for its potent inhibitory activity against cap-dependent endonucleases. These enzymes are crucial for the transcription and replication of certain viruses, including influenza viruses. By inhibiting these enzymes, this compound can effectively hinder viral replication, making it a promising candidate for antiviral therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for meeting the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cap-dependent endonuclease-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Cap-dependent endonuclease-IN-11 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its role in inhibiting viral replication, particularly in influenza viruses.

    Medicine: Explored as a potential antiviral drug for treating influenza and other viral infections.

    Industry: Utilized in the development of antiviral coatings and materials

Mechanism of Action

Cap-dependent endonuclease-IN-11 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the transcription and replication of certain viruses. The compound binds to the active site of the enzyme, preventing it from cleaving the cap structure of host mRNA. This inhibition disrupts the viral replication process, thereby reducing viral load and infection .

Comparison with Similar Compounds

Uniqueness: Cap-dependent endonuclease-IN-11 stands out due to its high potency and specificity for cap-dependent endonucleases. Its unique structure allows for strong binding affinity and effective inhibition, making it a valuable tool in antiviral research and therapy .

Properties

Molecular Formula

C25H17F2N3O6S

Molecular Weight

525.5 g/mol

IUPAC Name

1-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-5-hydroxy-4,6-dioxo-3-prop-2-enoyl-2H-pyrido[2,1-f][1,2,4]triazine-7-carboxylic acid

InChI

InChI=1S/C25H17F2N3O6S/c1-2-18(31)28-11-30(29-9-14(25(35)36)22(32)23(33)21(29)24(28)34)20-12-7-8-16(26)19(27)15(12)10-37-17-6-4-3-5-13(17)20/h2-9,20,33H,1,10-11H2,(H,35,36)/t20-/m0/s1

InChI Key

VVGXJHIJDQZXCP-FQEVSTJZSA-N

Isomeric SMILES

C=CC(=O)N1CN(N2C=C(C(=O)C(=C2C1=O)O)C(=O)O)[C@H]3C4=C(CSC5=CC=CC=C35)C(=C(C=C4)F)F

Canonical SMILES

C=CC(=O)N1CN(N2C=C(C(=O)C(=C2C1=O)O)C(=O)O)C3C4=C(CSC5=CC=CC=C35)C(=C(C=C4)F)F

Origin of Product

United States

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